alpha2beta1 Integrin Ligand Peptide (TFA)

Tissue Engineering Stem Cell Biology Bone Regeneration

α2β1 Integrin Ligand Peptide (TFA) is a synthetic tetrapeptide comprising the Asp-Gly-Glu-Ala (DGEA) sequence, which corresponds to a specific amino acid domain found within type I collagen. This peptide functions as a ligand for the α2β1 integrin receptor, a primary collagen-binding receptor on the cell membrane, and is recognized for its role in mediating extracellular matrix signals into cells.

Molecular Formula C16H23F3N4O11
Molecular Weight 504.37 g/mol
Cat. No. B8093423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha2beta1 Integrin Ligand Peptide (TFA)
Molecular FormulaC16H23F3N4O11
Molecular Weight504.37 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H22N4O9.C2HF3O2/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27);(H,6,7)/t6-,7-,8-;/m0./s1
InChIKeyUIPQURHVPOBFKI-WQYNNSOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α2β1 Integrin Ligand Peptide (TFA): A Collagen-Derived DGEA Motif for Selective α2β1 Integrin Modulation


α2β1 Integrin Ligand Peptide (TFA) is a synthetic tetrapeptide comprising the Asp-Gly-Glu-Ala (DGEA) sequence, which corresponds to a specific amino acid domain found within type I collagen [1]. This peptide functions as a ligand for the α2β1 integrin receptor, a primary collagen-binding receptor on the cell membrane, and is recognized for its role in mediating extracellular matrix signals into cells . As a potential antagonist of collagen receptors, it is utilized in research to dissect integrin-mediated pathways in processes such as cell adhesion, migration, and inflammation [2].

Why Generic Integrin Ligands Cannot Substitute for α2β1 Integrin Ligand Peptide (TFA)


Generic integrin-binding peptides, such as the widely used RGD motif which targets αvβ3 and α5β1 integrins, are not functionally interchangeable with α2β1 Integrin Ligand Peptide (TFA). The α2β1 integrin recognizes specific collagen motifs, primarily those containing a GER sequence (e.g., DGEA, GFOGER), and its activation state dictates its binding selectivity [1]. Studies have demonstrated that while RGD ligands promote broad cell adhesion and spreading, the DGEA peptide exhibits a distinct, non-adhesive functional profile, selectively enhancing differentiation pathways like osteogenesis without the confounding effects of widespread adhesion [2]. Furthermore, the potency and selectivity profiles of peptidic and small-molecule α2β1 antagonists vary significantly; for example, the high-affinity GFOGER motif binds multiple collagen-binding integrins, whereas DGEA offers a more targeted interaction with α2β1 [3]. This specificity in functional outcome and target engagement makes substitution with other integrin ligands a significant risk to experimental validity.

Quantitative Evidence for Selecting α2β1 Integrin Ligand Peptide (TFA) Over Analogs


Functional Selectivity in Mesenchymal Stem Cell Differentiation vs. RGD Peptide

In a direct comparative study, mesenchymal stem cells (MSCs) encapsulated in alginate hydrogels presenting the DGEA ligand exhibited significantly enhanced osteogenic differentiation when compared to cells in hydrogels presenting the commonly used RGD peptide or unmodified alginate [1]. The DGEA condition led to increased osteocalcin production and mineral deposition, key markers of bone formation [1]. In contrast, RGD hydrogels primarily promoted cell adhesion and spreading, but did not provide the same level of pro-osteogenic stimulus [1].

Tissue Engineering Stem Cell Biology Bone Regeneration

Anti-Inflammatory Effect on M1 Macrophages vs. Non-Targeted Biomaterials

The DGEA peptide, when delivered in soluble form or immobilized in poly(ethylene glycol) (PEG) hydrogels, was shown to reduce the activation of pro-inflammatory M1 macrophages [1]. This effect is attributed to interference with α2β1 integrin binding, a pathway upregulated in activated M1 cells [1]. This provides a distinct, integrin-mediated mechanism for controlling inflammation that is absent in non-functionalized or RGD-functionalized biomaterials.

Immunology Biomaterials Inflammation

Potency and Selectivity in Integrin Antagonism vs. Vipegitide

While α2β1 Integrin Ligand Peptide (TFA) functions as a potential antagonist of collagen receptors, other molecules like the peptidomimetic Vipegitide target the same integrin with extremely high potency [1]. Vipegitide exhibits an IC50 of 7×10^-10 M (0.7 nM) in inhibiting α1/α2 integrin-mediated adhesion [1]. This stark difference in potency highlights that DGEA and its TFA salt are more appropriately categorized as research tools for probing native ligand-receptor interactions, rather than as high-potency therapeutic leads, which is a critical distinction for procurement decisions.

Antithrombotic Therapy Integrin Pharmacology Drug Development

Definitive Application Scenarios for α2β1 Integrin Ligand Peptide (TFA) in Scientific Research


Directing Mesenchymal Stem Cell Fate in 3D Biomaterials for Bone Regeneration

In the development of synthetic bone graft substitutes, α2β1 Integrin Ligand Peptide (TFA) can be incorporated into hydrogel scaffolds to provide a specific pro-osteogenic cue. As demonstrated by Mehta et al. (2015), encapsulating MSCs in DGEA-presenting alginate hydrogels enhances osteocalcin production and mineralization compared to RGD-modified or unmodified gels [1]. This scenario is ideal for researchers engineering bone tissue or studying integrin-specific differentiation pathways.

Modulating Macrophage-Driven Inflammation in Implantable Medical Devices

For researchers aiming to mitigate the foreign body response or chronic inflammation around implants, α2β1 Integrin Ligand Peptide (TFA) offers a targeted immunomodulatory strategy. Jha and Moore (2022) showed that presenting the DGEA ligand in PEG hydrogels directly reduces the activation of pro-inflammatory M1 macrophages, which are key drivers of adverse responses to biomaterials [2]. This application is valuable for designing coatings or drug delivery systems that require a muted inflammatory response.

Investigating Collagen-Integrin Signaling in Infectious Disease Models

This peptide serves as a critical tool for dissecting the role of the α2β1 integrin in pathogen-host interactions. Graham et al. (2004) demonstrated that α2β1 Integrin Ligand Peptide (DGEA) inhibits rotavirus infection of MA104 cells in a dose-dependent manner by blocking the virus's interaction with its cellular receptor [3]. Researchers studying viral entry mechanisms or host cell signaling pathways usurped by pathogens will find this compound essential for establishing the specific involvement of α2β1.

Developing a Functionalized Coating for Selective Cell Adhesion and Signaling

When the goal is not broad cell adhesion but the presentation of a specific biochemical cue, α2β1 Integrin Ligand Peptide (TFA) is the superior choice over generic adhesion peptides like RGD. Mehta et al. (2015) observed that DGEA-functionalized surfaces do not promote significant cell adhesion in 2D, unlike RGD surfaces [1]. This allows researchers to decouple cell attachment from specific integrin signaling events, making it ideal for studies requiring a clean, defined stimulus for α2β1-mediated pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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